4-(4-Bromobutyl)morpholine hydrobromide

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

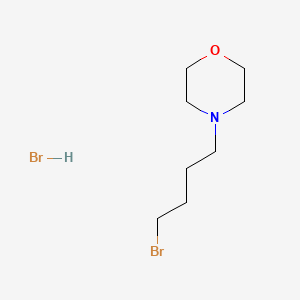

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. The compound consists of a six-membered morpholine ring (tetrahydro-1,4-oxazine) with a 4-bromobutyl substituent attached to the nitrogen atom, combined with hydrobromic acid to form the hydrobromide salt. The structural representation reveals a heterocyclic morpholine core containing both nitrogen and oxygen heteroatoms, with the nitrogen bearing a four-carbon alkyl chain terminated by a bromine atom.

The International Union of Pure and Applied Chemistry nomenclature follows standard conventions where the morpholine ring serves as the parent structure, numbered to give the lowest possible number to the nitrogen substitution site. The 4-bromobutyl designation indicates that the alkyl chain contains four carbon atoms with the bromine substituent located at the terminal (fourth) carbon position. The hydrobromide portion of the name reflects the salt formation between the basic nitrogen of morpholine and hydrobromic acid.

The systematic naming convention distinguishes this compound from related morpholine derivatives with different alkyl chain lengths or halogen substitutions. Alternative nomenclature systems may refer to the compound using different organizational approaches, but the International Union of Pure and Applied Chemistry system provides the most universally accepted standard for scientific communication and database indexing.

Chemical Abstracts Service Registry Numbers and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 1803587-12-3. This unique identifier provides definitive chemical identification within scientific databases and literature. The Chemical Abstracts Service number specifically applies to the hydrobromide salt form and distinguishes it from the free base compound, which carries a separate registry number of 1248298-64-7.

The compound is also catalogued under the Merck Index Number MFCD28012371, which serves as an additional identification code within chemical supplier databases and inventory systems. This identifier is particularly useful for procurement and quality control purposes in research and industrial settings.

Alternative systematic identifiers include the International Chemical Identifier string: InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H. The corresponding International Chemical Identifier Key is XKJZEEFMNOLWDM-UHFFFAOYSA-N, providing a condensed hash representation of the molecular structure that facilitates database searches and cross-referencing.

The Simplified Molecular Input Line Entry System notation for the compound is C1COCCN1CCCCBr.Br, which represents the structural connectivity in a linear text format. This notation explicitly shows the morpholine ring (C1COCCN1), the four-carbon alkyl chain (CCCC), the terminal bromine (Br), and the additional bromine from the hydrobromide salt (.Br).

Molecular Formula and Weight Analysis

The molecular formula for this compound is C8H17Br2NO. This formula indicates the presence of eight carbon atoms, seventeen hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom. The molecular composition reflects the combination of the organic morpholine derivative (C8H16BrNO) with hydrobromic acid (HBr), resulting in the addition of one hydrogen and one bromine atom to form the salt.

The molecular weight of the compound is 303.03 grams per mole, with some sources reporting slight variations in precision (303.0347 g/mol). This molecular weight represents a significant increase compared to the free base form, which has a molecular weight of 222.126 grams per mole. The difference of approximately 80.9 grams per mole corresponds to the addition of hydrobromic acid (80.91 g/mol) during salt formation.

| Component | Molecular Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Free Base | C8H16BrNO | 222.126 | |

| Hydrobromide Salt | C8H17Br2NO | 303.03 | |

| Hydrobromic Acid | HBr | 80.91 | Calculated |

The atomic composition analysis reveals that bromine constitutes approximately 52.6% of the total molecular weight, reflecting the significant contribution of the two bromine atoms to the overall mass. Carbon represents approximately 31.7% of the molecular weight, while hydrogen, nitrogen, and oxygen contribute 5.6%, 4.6%, and 5.3% respectively. This composition profile influences the compound's physical properties, including density, solubility, and reactivity patterns.

The partition coefficient (LogP) value of 2.38970 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics. This value reflects the compound's potential for membrane permeability and solvent distribution behavior, which are important considerations for its applications in synthetic chemistry and potential biological interactions.

Salt Formation Characteristics: Hydrobromide versus Free Base

The conversion from the free base 4-(4-bromobutyl)morpholine to its hydrobromide salt represents a fundamental chemical transformation that significantly alters the compound's physical and chemical properties. The free base, with molecular formula C8H16BrNO and molecular weight 222.126 grams per mole, exists as a neutral molecule with basic nitrogen functionality capable of accepting protons.

Salt formation occurs through acid-base neutralization between the tertiary amine nitrogen of the morpholine ring and hydrobromic acid. This reaction results in protonation of the nitrogen atom, creating a positively charged ammonium center that forms an ionic pair with the bromide anion. The resulting hydrobromide salt exhibits enhanced water solubility compared to the free base, as ionic compounds generally demonstrate greater aqueous solubility than their neutral counterparts.

The hydrobromide salt formation also influences the compound's crystalline properties and stability characteristics. Salt forms typically exhibit improved shelf stability and are less prone to volatilization compared to free bases. The ionic nature of the hydrobromide salt facilitates purification through recrystallization techniques and provides better handling characteristics in laboratory and industrial settings.

| Property | Free Base | Hydrobromide Salt | Change |

|---|---|---|---|

| Molecular Formula | C8H16BrNO | C8H17Br2NO | +HBr |

| Molecular Weight | 222.126 g/mol | 303.03 g/mol | +80.9 g/mol |

| Chemical Abstracts Service Number | 1248298-64-7 | 1803587-12-3 | Different registry |

| Physical State | Liquid/Oil | Crystalline Solid | Phase change |

| Water Solubility | Limited | Enhanced | Increased |

The protonation state affects the compound's reactivity profile, particularly regarding nucleophilic substitution reactions at the terminal bromine position. While the free base can participate directly in reactions as both a nucleophile and electrophile, the hydrobromide salt requires deprotonation or specific reaction conditions to regenerate the basic nitrogen functionality for certain transformations.

Storage and handling characteristics differ significantly between the two forms. The hydrobromide salt generally exhibits greater chemical stability under ambient conditions and reduced hygroscopicity compared to the free base. This enhanced stability makes the salt form preferable for long-term storage and commercial distribution, despite the slightly reduced reactivity that may require activation steps in certain synthetic applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(4-bromobutyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJZEEFMNOLWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-12-3 | |

| Record name | 4-(4-bromobutyl)morpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutyl)morpholine hydrobromide typically involves the reaction of morpholine with 1,4-dibromobutane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the 1,4-dibromobutane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromobutyl)morpholine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromobutyl group can be substituted by other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromobutyl group to other functional groups, such as alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Overview

Chemical Structure:

- Molecular Formula: C₈H₁₇Br₂NO

- CAS Number: 1803587-12-3

- IUPAC Name: 4-(4-bromobutyl)morpholine; hydrobromide

The compound features a morpholine ring substituted with a 4-bromobutyl group, which enhances its reactivity and solubility in various solvents. The presence of bromine contributes to its nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Organic Chemistry

4-(4-Bromobutyl)morpholine hydrobromide serves as a building block for synthesizing more complex molecules. It is widely used as a reagent in organic reactions due to its ability to participate in nucleophilic substitutions and modifications of biomolecules.

Pharmaceutical Research

This compound is employed as a reference compound in drug development and testing, particularly due to its unique structural characteristics that influence biological activity. It has been investigated for its potential as an enzyme inhibitor and in modifying biomolecules for therapeutic purposes.

Material Science

In material science, it is utilized in the production of specialty chemicals and polymers with specific properties. Its unique reactivity allows for the design of materials that can be tailored for particular applications.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. In vitro studies showed significant binding affinity to target enzymes, suggesting potential therapeutic applications.

Case Study 2: Polymer Synthesis

In material science applications, this compound has been utilized to synthesize novel polymers with enhanced mechanical properties. The incorporation of the bromobutyl group facilitated cross-linking reactions that improved the overall strength and durability of the resulting materials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromobutyl)morpholine hydrobromide involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the modification of biomolecules and the design of enzyme inhibitors. The morpholine ring can also interact with biological targets, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variation

4-(2-Bromoethyl)morpholine Hydrobromide (CAS 42802-94-8)

- Structure : Shorter ethyl chain (C2) compared to the butyl (C4) group.

- Properties : Lower molecular weight (MW: ~289.18 g/mol) and higher volatility (boiling point: 105–106°C at 12 mmHg) due to shorter chain length .

- Applications : Used in peptide synthesis and as a precursor for cationic surfactants .

4-(3-Bromopropyl)morpholine Hydrobromide (CAS 88806-06-8)

- Structure : Propyl chain (C3) intermediate in length.

- Properties : Moderately lipophilic, with applications in polymer crosslinking and drug delivery systems .

- Synthesis : Prepared via nucleophilic substitution of morpholine with 1,3-dibromopropane, analogous to methods in .

4-(4-Bromobutyl)morpholine Hydrobromide

Halogen and Counterion Variants

4-(4-Chlorobutyl)morpholine Hydrochloride

- Structure : Chlorine substituent instead of bromine; hydrochloride counterion.

- Properties : Reduced reactivity in substitution reactions (Cl is a poorer leaving group than Br). Lower molecular weight (~290 g/mol) .

- Applications : Preferred in stable intermediates where slower reaction kinetics are advantageous .

4-(4-Bromo-3-fluorophenyl)morpholine (CAS 279261-83-5)

- Structure : Aromatic bromine and fluorine substituents on a phenyl ring.

- Properties : Enhanced electronic effects (fluorine’s electron-withdrawing nature) alter reactivity in cross-coupling reactions. MW: ~314.1 g/mol .

- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors) .

Heterocyclic Derivatives

4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine Hydrobromide (CAS 92504-83-1)

- Structure : Incorporates a dihydrothiazole ring fused to the morpholine.

- Applications : Antiparasitic or antimicrobial agent precursor .

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Comparative Data Table

Biologische Aktivität

4-(4-Bromobutyl)morpholine hydrobromide is a quaternary ammonium salt with the molecular formula C₈H₁₇Br₂NO and CAS number 1803587-12-3. This compound features a morpholine ring substituted with a 4-bromobutyl group, which contributes to its unique biological properties. Its hydrobromide form enhances stability and solubility, making it suitable for various applications in pharmacology and biochemistry.

The compound's structure allows for significant reactivity, particularly through nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity is crucial for its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific mechanisms and efficacy require further investigation.

- CNS Activity : Morpholine derivatives, including this compound, have shown potential in modulating neurotransmitter systems and may be involved in the treatment of central nervous system disorders. The morpholine ring is significant for binding to various receptors associated with mood disorders and neurodegenerative diseases .

- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes related to cancer progression and neurodegeneration, such as BACE-1, which is implicated in Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Binding Affinity : The compound's structural features allow it to interact effectively with targets like sigma receptors and other G-protein coupled receptors, which are crucial in various signaling pathways .

- Inhibition of Enzymes : Research has indicated that morpholine derivatives can inhibit key enzymes involved in disease processes, enhancing their therapeutic potential .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₈H₁₇Br₂NO | Antimicrobial, CNS activity, enzyme inhibition |

| 1-(4-Bromobutyl)piperidine | C₈H₁₈BrN | Similar alkyl substitution; different ring structure |

| N,N-Diethylmorpholine | C₈H₁₉N | Lacks halogen; used in different applications |

Case Studies

Several studies have explored the biological activity of morpholine derivatives:

- Anticancer Activity : A study demonstrated that morpholine derivatives exhibit anticancer properties by inhibiting cell proliferation in cervical carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through receptor modulation.

- Neuroprotective Effects : Research highlighted the potential of morpholine derivatives in protecting neuronal cells from oxidative stress, suggesting a role in neuroprotection against conditions like Alzheimer's disease .

- Enzyme Interaction Studies : Docking studies have shown that morpholine derivatives can effectively bind to active sites of enzymes like BACE-1, indicating their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. Basic

- Ligand Synthesis : Acts as a precursor for calix[4]arene-based oxamate ligands, useful in coordination chemistry .

- Bioactive Molecules : Intermediate in synthesizing imidazo[4,5-b]pyridine derivatives with antibiotic potential .

- Phase-Transfer Catalysis : The quaternary ammonium moiety facilitates nucleophilic substitutions in biphasic systems .

How can reaction conditions be tailored to minimize di-substitution during alkylation?

Advanced

Experimental Design :

- Stepwise Addition : Add 1,4-dibromobutane dropwise to morpholine at 0°C to control exothermicity and reduce excess reagent .

- Solvent Screening : Test low-polarity solvents (e.g., toluene) to favor mono-alkylation via reduced nucleophilicity of the intermediate .

- Kinetic Monitoring : Use in-situ H NMR to track reaction progress and terminate at ~80% conversion .

What analytical methods are critical for assessing purity and stability?

Q. Basic

- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 36.12%, H: 6.39%, Br: 30.02%) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C indicates thermal stability) .

- Karl Fischer Titration : Quantify water content (<0.5% w/w acceptable for hygroscopic salts) .

How do researchers address contradictory crystallographic data from different refinement software?

Advanced

Case Study : SHELXL () vs. other programs in resolving disordered bromobutyl chains.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.